molecular formula C11H12Cl2O2 B1409900 Ethyl 3,5-dichloro-2-methylphenylacetate CAS No. 1804516-60-6

Ethyl 3,5-dichloro-2-methylphenylacetate

Cat. No.: B1409900
CAS No.: 1804516-60-6
M. Wt: 247.11 g/mol
InChI Key: QHEAIOPSXPGHMY-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2-methylphenylacetate is an organochlorine ester featuring a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position. The compound’s structure combines lipophilic chlorine substituents with a sterically modest methyl group, which may influence its reactivity, solubility, and applications in agrochemical or pharmaceutical synthesis.

Properties

CAS No.

1804516-60-6

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

ethyl 2-(3,5-dichloro-2-methylphenyl)acetate

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)5-8-4-9(12)6-10(13)7(8)2/h4,6H,3,5H2,1-2H3

InChI Key

QHEAIOPSXPGHMY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Cl)Cl)C

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Features
Ethyl 3,5-dichloro-2-methylphenylacetate (Target) C₁₁H₁₂Cl₂O₂* ~263.12 2-CH₃, 3-Cl, 5-Cl Enhanced lipophilicity due to Cl groups; methyl may reduce steric hindrance.
Ethyl 3,5-dichloro-2-fluorophenylacetate C₁₀H₉Cl₂FO₂ 251.08 2-F, 3-Cl, 5-Cl Fluorine’s electronegativity may increase polarity vs. methyl.
Ethyl 2-(3,5-dichlorophenyl)acetate C₁₀H₁₀Cl₂O₂ ~233.10 3-Cl, 5-Cl Simpler structure; lacks 2-substituent, potentially higher reactivity.
Ethyl 3,5-dichloro-4-fluorophenylacetate C₁₀H₉Cl₂FO₂ 251.08 4-F, 3-Cl, 5-Cl Fluorine at 4-position may alter electronic distribution vs. 2-substituted analogs.
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate C₁₁H₁₀Cl₂F₂O₃ 287.10 2-OCHF₂, 3-Cl, 5-Cl Difluoromethoxy group adds polarity and potential metabolic stability.

Key Observations:

  • Substituent Effects: Chlorine vs. Fluorine: Chlorine substituents (e.g., in the target compound and Ethyl 2-(3,5-dichlorophenyl)acetate ) increase lipophilicity and may enhance binding to hydrophobic targets. Methyl vs. Difluoromethoxy: The methyl group in the target compound reduces steric bulk compared to the difluoromethoxy group in , which may influence synthetic accessibility or enzymatic interactions.
  • Molecular Weight Trends: The difluoromethoxy derivative has the highest molar mass (287.10 g/mol), likely due to the additional oxygen and fluorine atoms.

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